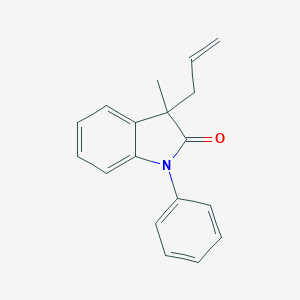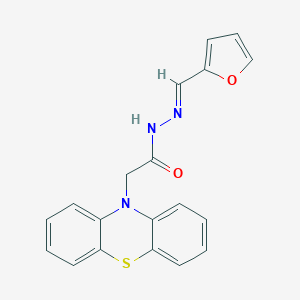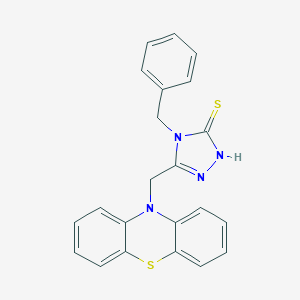
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one, also known as AMPI, is a chemical compound that belongs to the family of indole derivatives. It has been found to have various pharmaceutical applications due to its unique chemical properties. In
Mécanisme D'action
The exact mechanism of action of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting COX-2 activity, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been reported to have low toxicity and is well-tolerated in animal models. However, there are some limitations to its use in lab experiments. For example, it has been found to have poor solubility in water, which can limit its bioavailability.
Orientations Futures
There are several future directions for research on 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new formulations that improve the solubility and bioavailability of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one could also be explored.
Conclusion:
In conclusion, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been found to have various pharmaceutical applications. Its anti-inflammatory, analgesic, and anti-tumor activities make it a promising candidate for the development of new drugs. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods and new formulations that improve its bioavailability.
Méthodes De Synthèse
The synthesis of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-phenyl-2-propen-1-ol with methyl isocyanate in the presence of a catalyst. The product is then treated with hydrochloric acid to obtain the final product, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one. The yield of this reaction is reported to be around 70%.
Applications De Recherche Scientifique
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been reported to have potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H17NO |
|---|---|
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
3-methyl-1-phenyl-3-prop-2-enylindol-2-one |
InChI |
InChI=1S/C18H17NO/c1-3-13-18(2)15-11-7-8-12-16(15)19(17(18)20)14-9-5-4-6-10-14/h3-12H,1,13H2,2H3 |
Clé InChI |
LOLVAUKQEWJMRT-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)